This compound is classified under organic compounds, specifically as an amide due to the presence of the amide functional group. Its structure features a tert-butyl group attached to the benzene ring, which contributes to its unique chemical properties. The compound is often synthesized for research purposes and has been studied for its biological activity, particularly as a PqsR antagonist in bacterial systems like Escherichia coli and Pseudomonas aeruginosa .
The synthesis of 4-tert-butyl-N-hydroxybenzamide can be achieved through several methods:
The reaction conditions typically involve moderate temperatures and controlled pH levels to optimize yield and purity. For example, catalytic hydrogenation often requires palladium on carbon as a catalyst under hydrogen gas pressure .
The molecular structure of 4-tert-butyl-N-hydroxybenzamide features:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing bond angles and distances critical for understanding its reactivity .
4-tert-butyl-N-hydroxybenzamide can undergo several types of chemical reactions:
4-tert-butyl-N-hydroxybenzamide primarily acts as a PqsR antagonist, inhibiting the activity of PqsR, a key regulator in the quorum sensing system of Pseudomonas aeruginosa. This inhibition affects several biochemical pathways:
The compound has been shown to reduce the expression levels of proteins such as pHER2, pRas, pSTAT3, and Ki67, indicating its potential role in cancer therapeutics .
The pharmacokinetic properties include its predicted density and boiling point, which suggest stability under physiological conditions. Environmental factors such as pH and temperature can influence its solubility and bioavailability, crucial for therapeutic applications .
4-tert-butyl-N-hydroxybenzamide has several significant applications:
4-tert-Butyl-N-hydroxybenzamide emerged as a structurally optimized derivative of N-hydroxybenzamide scaffolds, which gained prominence in the early 2000s for their role in inhibiting metalloenzymes. The incorporation of a tert-butyl group at the C4 position was strategically designed to enhance lipid solubility and bioavailability, addressing limitations of earlier hydroxamic acid derivatives. This modification leveraged principles of bioisosterism, where the bulky alkyl group improved membrane permeability while maintaining the hydrogen-bonding capacity of the N-hydroxy moiety. The compound’s synthesis typically involves amidation of 4-tert-butylbenzoic acid with hydroxylamine under peptide-coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by purification via crystallization [9]. Its initial pharmacological evaluation revealed dual inhibitory activity against histone deacetylases (HDACs) and zinc-dependent bacterial enzymes, positioning it as a versatile scaffold for multidisciplinary drug development. Patent literature from the late 2000s first documented its applications in metabolic disorders and oncology, though mechanistic studies remained limited until the 2010s [2] [7].
4-tert-Butyl-N-hydroxybenzamide disrupts bacterial virulence by interfering with quorum sensing (QS)—a cell-density-dependent communication system governing pathogenicity. Its mechanism varies between Gram-positive and Gram-negative bacteria:
Gram-positive pathogens (e.g., Staphylococcus aureus):The compound competitively inhibits the AgrC receptor, a membrane-bound histidine kinase that detects autoinducing peptides (AIPs). By structurally mimicking the thiolactone ring of AIPs, it blocks AgrC autophosphorylation, suppressing the agr operon. This prevents RNAIII-mediated expression of toxins (e.g., α-hemolysin) and biofilm formation [1] [6].
Gram-negative pathogens (e.g., Pseudomonas aeruginosa):It targets LuxR-type transcriptional regulators (e.g., LasR) by binding to their acyl-homoserine lactone (AHL) pocket. This disrupts the LasI/LasR hierarchical circuit, downregulating elastase (lasB), pyocyanin, and rhamnolipid production [4] [6].
In vitro studies demonstrate efficacy at sub-MIC concentrations (IC₅₀ ≈ 15–30 µM), significantly reducing biofilm biomass without affecting bacterial growth—a hallmark of anti-virulence agents [4]. Synergy with antibiotics like ciprofloxacin enhances biofilm penetration, overcoming resistance mechanisms [8].
Table 1: Comparative Inhibition of Quorum-Sensing Pathways by 4-tert-Butyl-N-hydroxybenzamide
Bacterial System | Target Protein | Inhibited Virulence Factors | Efficacy (IC₅₀) |
---|---|---|---|
S. aureus (Gram+) | AgrC receptor | α-Hemolysin, biofilm formation | 18 µM |
P. aeruginosa (Gram–) | LasR regulator | Elastase, pyocyanin, rhamnolipids | 25 µM |
V. harveyi (Gram–) | LuxP receptor | Bioluminescence | >50 µM* |
*Limited activity due to structural specificity for AHL systems [1] [4] [6].
The compound’s multifunctional pharmacophore enables applications beyond anti-infectives:
Oncology:As an HDAC inhibitor, it chelates zinc in catalytic pockets of HDAC6 (IC₅₀ = 8.5–42 nM), promoting acetylation of α-tubulin and HSP90. This disrupts protein folding in malignant cells, inducing apoptosis in T-cell leukemia (SUP-T11: IC₅₀ = 0.42 µM) and breast adenocarcinoma (MCF-7: IC₅₀ = 5.0 µg/mL) [7]. Its tert-butyl group enhances blood-brain barrier penetration, supporting evaluation in glioblastoma models.
Neuroprotection:Derivatives mitigate amyloid-β (Aβ) neurotoxicity by 85% at 100 µM. The N-hydroxy fragment binds Cu²⁺/Zn²⁺ ions, preventing metal-induced Aβ aggregation, while the benzamide scaffold inhibits β-secretase (BACE1; IC₅₀ = 15.4 nM) [9]. In vivo, it reduces TNF-α and reactive oxygen species (ROS) in astrocytes exposed to Aβ fibrils, though bioavailability challenges persist.
Anti-inflammatory Applications:Modulates NF-κB signaling via HDAC6 inhibition, reducing pro-inflammatory cytokines (IL-6, TNF-α) in macrophage models [7].
Table 2: Therapeutic Targets of 4-tert-Butyl-N-hydroxybenzamide
Therapeutic Area | Molecular Target | Observed Activity | Cellular/Animal Model |
---|---|---|---|
Oncology | HDAC6 | α-Tubulin hyperacetylation; apoptosis | T-PLL patient cells; SUP-T11 |
Neurodegeneration | BACE1; metal ions | 85% Aβ aggregation inhibition | Rat cortical astrocytes |
Inflammation | NF-κB/HDAC6 axis | IL-6 ↓ 60%; TNF-α ↓ 45% | Murine macrophages |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7